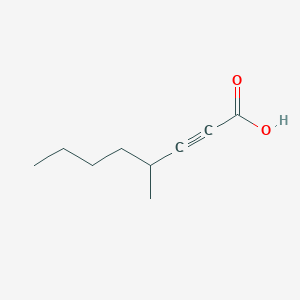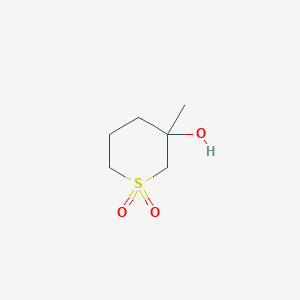
3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a hydroxyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione typically involves the reaction of 3-methylthiolane-1,1-dioxide with appropriate reagents under controlled conditions. One common method involves the oxidation of 3-methylthiolane using hydrogen peroxide or other oxidizing agents to introduce the hydroxyl group at the third carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiane derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-methyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Hydroxy-1lambda6-thiane-1,1-dione: Similar structure but lacks the methyl group at the third carbon.
3-(Hydroxymethyl)-3-methyl-1lambda6-thietane-1,1-dione: Contains a four-membered ring instead of a six-membered ring.
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
3-methyl-1,1-dioxothian-3-ol |
InChI |
InChI=1S/C6H12O3S/c1-6(7)3-2-4-10(8,9)5-6/h7H,2-5H2,1H3 |
Clave InChI |
OFDNQZHNXCBTEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



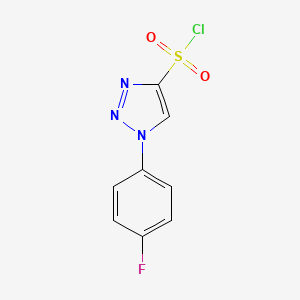
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
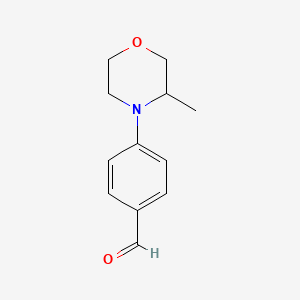
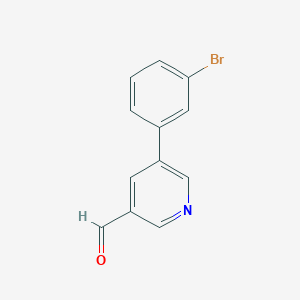
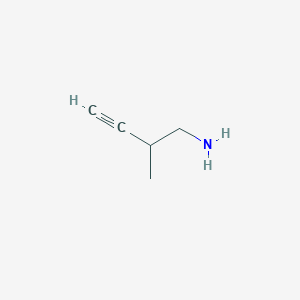

![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
